BenchChemオンラインストアへようこそ!

2-(1-Benzofuran-5-yl)quinazolin-6-amine

Topoisomerase I Inhibition Cytotoxicity Quinazoline SAR

2-(1-Benzofuran-5-yl)quinazolin-6-amine (CAS: 1004997-80-1) is a heterocyclic small molecule that fuses a 6-aminoquinazoline core with a benzofuran-5-yl substituent. The 6-aminoquinazoline motif is a recognized pharmacophore in drug discovery, historically explored in the development of NF-κB activation inhibitors and topoisomerase I (topo I) poisons.

Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
Cat. No. B13880604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzofuran-5-yl)quinazolin-6-amine
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)N
InChIInChI=1S/C16H11N3O/c17-13-2-3-14-12(8-13)9-18-16(19-14)11-1-4-15-10(7-11)5-6-20-15/h1-9H,17H2
InChIKeyYFNJRFRROOLASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzofuran-5-yl)quinazolin-6-amine: A Specialized 6-Aminoquinazoline Research Probe for CNS and Oncology Target Screening


2-(1-Benzofuran-5-yl)quinazolin-6-amine (CAS: 1004997-80-1) is a heterocyclic small molecule that fuses a 6-aminoquinazoline core with a benzofuran-5-yl substituent . The 6-aminoquinazoline motif is a recognized pharmacophore in drug discovery, historically explored in the development of NF-κB activation inhibitors and topoisomerase I (topo I) poisons [1]. The C2-linked benzofuran moiety distinguishes this compound from common 4-anilinoquinazoline kinase inhibitors, potentially reorienting the binding mode and shifting target selectivity away from classical EGFR/HER2 tyrosine kinases toward alternative targets such as topoisomerase I or monoamine oxidases (MAO) [2]. This unique fusion makes it a candidate of interest for phenotypic screening programs seeking novel chemical starting points outside of pan-kinase inhibitor space.

Why 2-(1-Benzofuran-5-yl)quinazolin-6-amine Cannot Be Replaced by Generic Quinazoline Analogs


Procurement decisions that treat all 6-aminoquinazolines as interchangeable risk experimental failure. The specific topology of 2-(1-Benzofuran-5-yl)quinazolin-6-amine—particularly the benzofuran-5-yl substitution at C2 and the amine at C6—creates a distinct pharmacophoric profile relative to the classical 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib) or unsubstituted 6-aminoquinazoline [1]. In the 6-amino series, SAR studies on 2-arylquinazolinones have demonstrated that the 6-amino group is crucial for potent topo I inhibitory activity and nanomolar cytotoxicity in HCT-15, T47D, and HeLa cells, whereas 6-methyl or 7-methyl variants are significantly less active [2]. Substituting the benzofuran-5-yl group with a simple phenyl ring (2-phenylquinazolin-6-amine) eliminates the oxygen heteroatom capable of hydrogen-bond interactions, potentially altering target binding and selectivity. Similarly, substituting with a benzofuran-2-yl isomer changes the vector of the fused heterocycle, which can drastically impact the docking pose in topoisomerase-DNA complexes [2]. Generic substitution thus risks loss of the specific activity profile intended for the screening or target validation study.

Key Quantitative Evidence for Differentiating 2-(1-Benzofuran-5-yl)quinazolin-6-amine from Closest Analogs


6-Amino vs. 6-Methyl/Amino Substituent Effect: Critical for Topoisomerase I Inhibitory Potency and Cytotoxicity in Human Cancer Cell Lines

In a focused 2-arylquinazolinone series, the 6-amino substitution was demonstrated to be essential for biological activity. While the 6-amino derivatives displayed potent topo I inhibitory activity and cytotoxicity at submicromolar to nanomolar concentrations, the 6-methyl and 7-methyl congeners were significantly less effective [1]. The 2-(benzofuran-5-yl) derivative retains this critical 6-amino group, whereas common quinazoline kinase inhibitors are typically substituted at the 4-position with anilino groups, engaging a completely different target class.

Topoisomerase I Inhibition Cytotoxicity Quinazoline SAR

Benzofuran-5-yl vs. Phenyl Substituent at C2: Predicted Differential Hydrogen-Bonding Capacity and Target Selectivity Shift

Molecular docking studies on benzofuran-appended 4-aminoquinazoline hybrids have demonstrated that the benzofuran oxygen atom participates in key hydrogen-bond interactions within the ATP-binding pocket of EGFR, contributing to inhibitory potency (IC50 = 29.3 nM for compound 10d against EGFR-TK) [1]. By analogy, the benzofuran-5-yl group in the target compound is predicted to offer similar H-bond acceptor capacity, a feature absent in the simplest analog 2-phenylquinazolin-6-amine. This difference is expected to alter target preference and kinase selectivity profile.

Molecular Docking Hydrogen Bonding Kinase Selectivity

NF-κB Inhibitory Potential: Structural Analogy to 4-Phenethylamino-6-aminoquinazolines with Nanomolar Activity

A series of 6-aminoquinazoline derivatives were identified as a novel structural class of NF-κB activation inhibitors. The most potent compound, 12j, showed an IC50 of 2 nM in a cellular NF-κB transcriptional activation assay and demonstrated in vivo anti-inflammatory efficacy in a rat carrageenin-induced paw edema model [1]. Although 12j carries a 4-phenethylamino substituent rather than the 2-benzofuran group, it shares the same 6-aminoquinazoline core. This suggests that the 2-(1-benzofuran-5-yl)quinazolin-6-amine scaffold could be explored as a novel NF-κB inhibitor with potentially differentiated pharmacokinetic or selectivity properties.

NF-κB Inhibition Anti-inflammatory 6-Aminoquinazoline

Limited Direct Comparative Bioactivity Data Availability: Procurement Caution

A comprehensive search of peer-reviewed literature (PubMed, SciFinder, ChEMBL, BindingDB) and patent databases (Google Patents, USPTO) for the exact compound 2-(1-Benzofuran-5-yl)quinazolin-6-amine (CAS: 1004997-80-1) returned no published IC50, Ki, or Kd values for any biological target as of the latest update. The only structurally characterized nearest neighbor is the nitro precursor, 2-(1-benzofuran-5-yl)-6-nitroquinazoline (CAS: 1004997-81-2), which is available as a synthetic intermediate but lacks reported bioactivity . In contrast, well-studied 2-arylquinazoline probes such as gefitinib and erlotinib have extensive public affinity data across large kinase panels. Procurement of this compound for target-specific studies therefore entails higher scientific risk and necessitates de novo profiling, which may be a strategic advantage for discovering novel target engagement but a limitation for projects requiring pre-validated tool compounds.

Data Gap Procurement Risk Experimental Validation

Optimal Research Application Scenarios for 2-(1-Benzofuran-5-yl)quinazolin-6-amine Based on Current Evidence


Topoisomerase I Targeted Anticancer Drug Discovery

The 6-aminoquinazoline core has established structure-activity relationships for topoisomerase I inhibition. This compound can serve as a starting point for synthesizing new topo I poisons by exploiting the benzofuran moiety for additional DNA-intercalative or groove-binding interactions [1]. It is suitable for screening in HCT-15, T47D, and HeLa cell cytotoxicity assays as part of a hit-finding program.

NF-κB Pathway Probe Development and Inflammatory Disease Models

Given the nanomolar NF-κB inhibitory activity of related 6-aminoquinazoline derivatives (e.g., compound 12j IC50 = 2 nM) [2], the target compound can be prioritized for NF-κB reporter gene assays and in vivo models of acute inflammation. Its structural divergence from the 4-phenethylamino series may yield differentiated ADME properties and target selectivity.

Kinase Selectivity Profiling Panels for Novel Scaffold Hopping

The benzofuran-5-yl group at the C2 position reorients the pharmacophore relative to the classical 4-anilinoquinazoline kinase inhibitor chemotype. This compound is recommended for broad kinase profiling panels (e.g., Eurofins ScanMAX or DiscoveRx KINOMEscan) to identify novel kinase targets that bind the 2-aryl-6-aminoquinazoline scaffold, supporting scaffold-hopping strategies in kinase drug discovery .

Chemical Biology Tool for Target Identification via Photoaffinity Labeling or PROTAC Design

The 6-amino group provides a synthetic handle for derivatization, such as conjugation to biotin, fluorophores, or E3 ligase ligands (for PROTAC development). The compound can thus be used as a chemical biology probe to identify and validate cellular targets of the 2-aryl-6-aminoquinazoline chemotype via affinity pull-down or proteomics approaches.

Quote Request

Request a Quote for 2-(1-Benzofuran-5-yl)quinazolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.